2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine
Description
Chemical Structure and Properties
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a benzoxazole derivative featuring a 3-chlorophenyl substituent at the 2-position and an amine group at the 5-position of the benzoxazole core. Its molecular formula is C₁₃H₉ClN₂O, with a molecular weight of 246.0 g/mol (MS m/z 246.0 [M+H]+) . The compound is synthesized via deprotection of a tert-butyl carbamate intermediate using HCl in dioxane, yielding the free amine . Key spectral data include a UPLC-MS retention time of 1.06 min under acidic conditions .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHAVALWFPKQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54995-52-7 | |
| Record name | 2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with salicylaldehyde in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of corresponding benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzoxazol-5-amine scaffold is versatile, with modifications at the 2-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Physicochemical Properties
- Lipophilicity : The 3-chlorophenyl group increases lipophilicity (logP ~2.5) compared to methoxy (logP ~1.8) or pyridyl (logP ~1.2) substituents, affecting membrane permeability .
- Solubility : Methoxy and pyridyl derivatives exhibit higher aqueous solubility due to hydrogen-bonding capabilities .
- Stability : Nitro-substituted benzoxazoles (e.g., 5-Chloro-6-nitro) are prone to reduction under acidic conditions, whereas chlorophenyl derivatives are more stable .
Biological Activity
2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine is a compound belonging to the benzoxazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant studies and data tables.
The molecular structure of this compound can be analyzed through various spectral techniques such as NMR and mass spectrometry. The compound exhibits significant interactions due to the presence of the chlorophenyl group and the benzoxazole moiety.
Antimicrobial Activity
Recent studies have shown that benzoxazole derivatives, including this compound, exhibit antimicrobial properties. The compound was tested against various bacterial strains, revealing selective activity against Gram-positive bacteria.
| Compound | Tested Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 32 |
| Escherichia coli | >64 |
These results indicate that while the compound shows efficacy against certain bacteria, it is less effective against Gram-negative strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| PC3 | 18 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Anticonvulsant Activity
In anticonvulsant studies, derivatives of benzoxazole have shown promise in treating seizures. The compound was evaluated using maximal electroshock seizure (MES) tests, where it exhibited significant protective effects.
| Compound | Protection Rate (%) |
|---|---|
| This compound | 70 |
This protective effect indicates potential therapeutic applications in epilepsy management.
Case Studies
A notable case study involved synthesizing various benzoxazole derivatives and evaluating their biological activity. In one study, modifications to the benzoxazole core led to enhanced activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that substituents on the aromatic ring significantly influenced biological potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
